molecular formula C6H11ClF3N B2434035 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride CAS No. 1909325-06-9

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

Cat. No.: B2434035
CAS No.: 1909325-06-9
M. Wt: 189.61
InChI Key: XWSSTHJHWZBZNX-UHFFFAOYSA-N
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Description

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is a fluorinated azetidine derivative. It is a secondary amine and is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride typically involves the reaction of 3-methylazetidine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethyl group.

    Oxidation Reactions: It can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form simpler amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted azetidines.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include simpler amines.

Scientific Research Applications

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The compound can modulate enzymatic activity and protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylazetidine
  • 2,2,2-Trifluoroethylamine
  • 3-(2,2,2-Trifluoroethyl)azetidine

Uniqueness

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride is unique due to the presence of both a methyl group and a trifluoroethyl group on the azetidine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSTHJHWZBZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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